![molecular formula C9H15Cl3N2O4 B296040 N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine, also known as TCEP-lysine, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. This compound is widely used as a reducing agent in the analysis of proteins and peptides. TCEP-lysine is a stable and water-soluble compound that can selectively reduce disulfide bonds in proteins without affecting other functional groups.
作用机制
The mechanism of action of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine involves the reduction of disulfide bonds in proteins. Disulfide bonds are important structural elements in proteins, and their reduction can cause conformational changes in the protein. This compound selectively reduces disulfide bonds without affecting other functional groups in the protein. The reduction of disulfide bonds by this compound is irreversible, making it an ideal reducing agent for the analysis of proteins and peptides.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a stable and water-soluble compound that is easily eliminated from the body. This compound is not metabolized in the body and does not accumulate in tissues.
实验室实验的优点和局限性
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine has several advantages for lab experiments. It is a powerful reducing agent that can selectively reduce disulfide bonds in proteins without affecting other functional groups. It is stable and water-soluble, making it easy to use in experiments. This compound is also easy to purify and has a long shelf life.
However, this compound also has some limitations for lab experiments. It can interfere with some assays that rely on the formation of disulfide bonds, such as the formation of protein dimers. This compound can also interfere with some downstream applications, such as mass spectrometry, due to the formation of adducts.
未来方向
For the use of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine include the development of new reducing agents and the analysis of protein-protein interactions.
合成方法
The synthesis of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine involves the reaction of lysine with 2,2,2-trichloroethyl chloroformate in the presence of a base. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield. The synthesis method is simple and efficient, and the product is easy to purify.
科学研究应用
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is widely used in the analysis of proteins and peptides. It is a powerful reducing agent that can selectively reduce disulfide bonds in proteins without affecting other functional groups. This compound is commonly used in proteomics research to analyze the structure and function of proteins. It is also used in the production of monoclonal antibodies and in the synthesis of peptides.
属性
分子式 |
C9H15Cl3N2O4 |
|---|---|
分子量 |
321.6 g/mol |
IUPAC 名称 |
2-amino-6-(2,2,2-trichloroethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C9H15Cl3N2O4/c10-9(11,12)5-18-8(17)14-4-2-1-3-6(13)7(15)16/h6H,1-5,13H2,(H,14,17)(H,15,16) |
InChI 键 |
KQXCBVBBOYHEEI-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)OCC(Cl)(Cl)Cl)CC(C(=O)O)N |
规范 SMILES |
C(CCNC(=O)OCC(Cl)(Cl)Cl)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

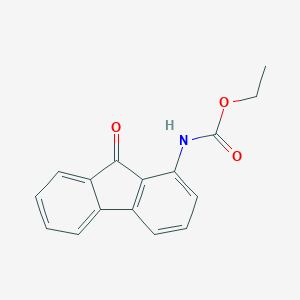
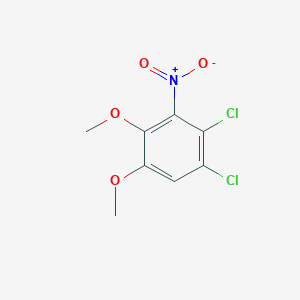
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

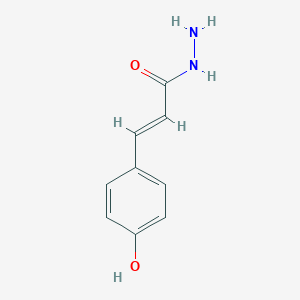
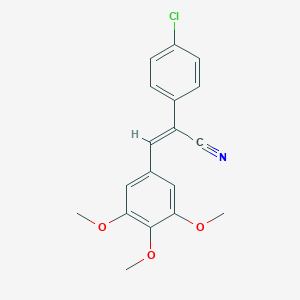
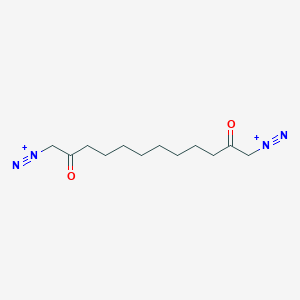

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
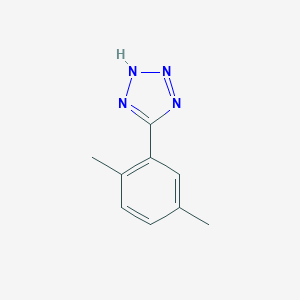
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
